(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

Catalog No.
S15831487
CAS No.
M.F
C16H19N3O3S
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-...

Product Name

(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

IUPAC Name

(2S,4R)-4-hydroxy-N-[[2-hydroxy-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C16H19N3O3S

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C16H19N3O3S/c1-9-15(23-8-19-9)10-2-3-11(14(21)4-10)6-18-16(22)13-5-12(20)7-17-13/h2-4,8,12-13,17,20-21H,5-7H2,1H3,(H,18,22)/t12-,13+/m1/s1

InChI Key

GXSFVVJDQVMLHM-OLZOCXBDSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3)O)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3)O)O

(2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a complex organic compound with the molecular formula C29H32N4O5SC_{29}H_{32}N_{4}O_{5}S and a molecular weight of 548.67 g/mol. Its IUPAC name reflects its stereochemistry and functional groups, indicating the presence of a pyrrolidine ring, hydroxyl groups, and a thiazole-containing benzyl moiety. The compound has been identified with the CAS number 1448188-69-9 and is characterized by its high purity level of 98% .

Typical of amides and alcohols. Key reaction types include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Reduction: The carbonyl group in the structure can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Preliminary studies suggest that compounds with similar structures exhibit biological activities such as:

  • Antitumor Effects: Some derivatives have shown potential in inhibiting tumor growth.
  • Antimicrobial Properties: The thiazole moiety is often associated with antimicrobial activity, which may extend to this compound.
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

The synthesis of (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide typically involves multi-step organic synthesis techniques:

  • Formation of the Pyrrolidine Ring: Starting from appropriate amino acids or derivatives, a pyrrolidine ring can be constructed through cyclization reactions.
  • Introduction of Hydroxyl Groups: Hydroxylation can be achieved using reagents like borane or other hydroxylating agents.
  • Attachment of Thiazole Moiety: This may involve coupling reactions between pre-synthesized thiazole-containing compounds and the pyrrolidine derivative.
  • Final Coupling Steps: The final compound is obtained through amide bond formation, typically using coupling agents like EDC or DCC.

This compound may find applications in several fields:

  • Pharmaceutical Development: Due to its potential biological activities, it could serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Chemical Research: It may be utilized in studies exploring structure-activity relationships within medicinal chemistry.
  • Biotechnology: Its properties could be explored in enzyme inhibition studies or as a biochemical probe.

Interaction studies are crucial for understanding how (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide interacts with biological targets. These studies often include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In Vivo Studies: Observing pharmacokinetics and pharmacodynamics in model organisms to assess efficacy and safety.
  • Molecular Docking Studies: Computational methods can predict interaction modes with target proteins.

Several compounds share structural features with (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesUnique Aspects
(2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide1448297-52-6Similar pyrrolidine structure; different side chainContains an amino acid derivative
(2S,4R)-tert-butyl 4-hydroxy-2-((4-(4-methylthiazol-5-yl)benzyl)carbamoyl)pyrrolidine-1-carboxylate1448191-54-5Pyrrolidine ring; tert-butyl groupDifferent functional group substitutions
(2S,4R)-1-{[2-hydroxy - 4 - (4-methylthiazol - 5 - yl)phenyl]methyl}-pyrrolidine - 2-carboxamide1448190 - 13 - 3Contains similar thiazole-benzene linkageHydrochloride salt form

Uniqueness

The uniqueness of (2S,4R)-4-Hydroxy-N-(2-hydroxy-4-(4-methylthiazol-5-yl)benzyl)pyrrolidine - 2-carboxamide lies in its specific stereochemistry and the combination of functional groups that may enhance its biological activity compared to related compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

333.11471265 g/mol

Monoisotopic Mass

333.11471265 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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